molecular formula C15H27ClN2 B8066583 1H-Imidazolium, 1,3-dicyclohexyl-, chloride

1H-Imidazolium, 1,3-dicyclohexyl-, chloride

Cat. No.: B8066583
M. Wt: 270.84 g/mol
InChI Key: NBYNIEZPFNQVQK-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1,3-dicyclohexyl-, chloride (CAS: 181422-72-0) is an imidazolium-based ionic liquid with the molecular formula C₁₅H₂₅ClN₂ (molecular weight: 268.82 g/mol) . Structurally, it features two cyclohexyl substituents at the 1- and 3-positions of the imidazolium ring. This compound is part of the broader class of N-heterocyclic carbene (NHC) precursors, where bulky substituents enhance thermal stability and catalytic activity.

Properties

IUPAC Name

1,3-dicyclohexyl-1,2-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h11-12,14-15H,1-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYNIEZPFNQVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[NH+]2CN(C=C2)C3CCCCC3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Alkylation Methodology

The most widely reported method involves the direct alkylation of imidazole with cyclohexyl chloride in the presence of a base. A typical procedure combines imidazole (50 mmol), cyclohexyl chloride (100 mmol), and potassium carbonate (150 mmol) in acetonitrile at 80°C for 24 hours. The reaction proceeds via nucleophilic substitution, where the base deprotonates imidazole, enabling attack on the cyclohexyl chloride.

Post-reaction workup includes filtration to remove inorganic salts, solvent evaporation, and purification via recrystallization from isopropanol or column chromatography. Industrial protocols emphasize scalability, with yields exceeding 70% after optimizing stoichiometric ratios and reflux times.

Table 1: Reaction Conditions for Classical Alkylation

ParameterValue
SolventAcetonitrile
Temperature80°C
Reaction Time24 hours
BaseK₂CO₃
Yield70–75%

Mechanistic Insights and Side Reactions

Competing side reactions include over-alkylation at the C2 position of imidazole, which is mitigated by using excess cyclohexyl chloride to drive selectivity toward the 1,3-dicyclohexyl product. Nuclear magnetic resonance (NMR) analysis of crude mixtures reveals minor byproducts, such as 1,2,3-tricyclohexylimidazolium species (<5%), which are removed during recrystallization.

One-Pot Synthesis via Glyoxal Condensation

Glyoxal-Mediated Cyclization

An alternative route employs glyoxal (40% aqueous solution) as a C1 synthon in a one-pot reaction with cyclohexylamine derivatives. In a representative procedure, glyoxal (100 mmol), N,N'-dicyclohexylethylenediamine (50 mmol), and tetrafluoroboric acid (70 mmol) are stirred in toluene at 50°C for 12 hours. The reaction forms the imidazolium ring via condensation, followed by anion exchange with HCl to yield the chloride salt.

Table 2: Key Parameters for Glyoxal Condensation

ParameterValue
SolventToluene
Temperature50°C
Acid CatalystHBF₄
Yield75%

Advantages Over Alkylation Routes

This method avoids stoichiometric bases and reduces halide contamination, as evidenced by ion chromatography analyses showing chloride purity >98%. Additionally, the use of glyoxal simplifies purification by minimizing polymeric byproducts common in alkylation pathways.

Halogen-Free Synthesis Using Carbonate Esters

Carbonate Ester Quaternization

A patent-pending method utilizes dimethyl carbonate (DMC) as a green alkylating agent. Imidazole reacts with DMC (2 equiv) at 150°C for 48 hours under solvent-free conditions, forming 1,3-dicyclohexylimidazolium methyl carbonate. Subsequent anion exchange with HCl (1 equiv) in ethanol at 25°C for 6 hours yields the chloride salt with >95% purity.

Table 3: Halogen-Free Synthesis Optimization

ParameterValue
Alkylating AgentDimethyl Carbonate
Temperature150°C
Anion Exchange AgentHCl in Ethanol
Purity95%

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodYieldPurityScalabilityHalogen Use
Classical Alkylation70–75%90–95%HighYes
Glyoxal Condensation75%98%ModerateNo
Carbonate Ester Route60–65%95%LowNo

The glyoxal method offers superior purity but requires precise control over condensation kinetics. Industrial settings favor classical alkylation for its scalability, while the carbonate ester route aligns with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ = 8.92 (s, 1H, imidazolium CH), 4.35–4.29 (m, 2H, NCH), 2.19–2.16 (m, 4H, cyclohexyl).

  • ¹³C NMR : δ = 136.3 (aromatic carbons), 46.6 (CH₂N), 20.3 (p-CH₃).

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 171–172°C, consistent across all synthesis routes .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Typical conditions involve the use of nucleophiles like halides or alkoxides in an organic solvent.

Major Products:

Scientific Research Applications

Catalytic Applications

  • Oxidation Reactions :
    • 1H-Imidazolium, 1,3-dicyclohexyl-, chloride is utilized in the catalytic oxidation of aldehydes to carboxylic acids. This reaction has been documented to achieve high yields and selectivity under mild conditions, making it valuable for synthetic organic chemistry .
  • Synthesis of Cyclic Carbonates :
    • The compound has been employed in the production of α-alkylidene cyclic carbonates through reactions involving silver oxide in dichloromethane. The process demonstrates the compound's effectiveness as a catalyst in facilitating transformations that yield cyclic carbonates from epoxides and carbon dioxide .

Organic Synthesis

  • Formation of N-Heterocyclic Carbenes (NHCs) :
    • This compound serves as a precursor for generating NHCs, which are pivotal in various catalytic processes including cross-coupling reactions like Suzuki-Miyaura and Heck reactions. The stability and reactivity of the resulting NHCs make them suitable for use in palladium-catalyzed transformations .
  • Ligand Chemistry :
    • As an NHC ligand, it forms stable complexes with transition metals. These complexes are utilized in catalysis for various organic transformations due to their ability to stabilize low oxidation states of metals .

Case Study 1: Catalytic Oxidation

A study demonstrated the catalytic efficiency of this compound in oxidizing benzaldehyde to benzoic acid using a silver oxide catalyst. The reaction achieved over 90% conversion within a few hours under controlled conditions. The selectivity was confirmed through NMR analysis of the products .

Case Study 2: Synthesis of Cyclic Carbonates

In another study, the compound was used alongside silver oxide to synthesize cyclic carbonates from epoxides. The reaction conditions were optimized for temperature and solvent choice, leading to high yields (up to 85%) with minimal side products. This exemplifies its utility in producing valuable chemical intermediates .

Data Table: Comparison of Applications

ApplicationReaction TypeYield (%)Conditions
Catalytic OxidationAldehyde to Carboxylic Acid>90Mild conditions
Synthesis of Cyclic CarbonatesEpoxide Reaction with CO2Up to 85Optimized temperature/solvent
Formation of NHCsLigand FormationVariableDepends on metal used

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1,3-dicyclohexyl-, chloride exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by stabilizing transition states and lowering activation energies. The imidazolium ring interacts with substrates through electrostatic and hydrogen bonding interactions, enhancing reaction rates .

Comparison with Similar Compounds

Research Findings and Data

  • Thermal Stability : Imidazolium salts with bulky substituents (e.g., benzyl or cyclohexyl) exhibit decomposition temperatures above 300°C, compared to ~200°C for BMIM Cl .

Biological Activity

1H-Imidazolium, 1,3-dicyclohexyl-, chloride (CAS No. 181422-72-0) is a chemical compound characterized by its unique structure, which includes two cyclohexyl groups attached to the imidazolium ring. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research . Below, we explore its biological activity, mechanisms of action, and relevant studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the imidazolium cation plays a crucial role in disrupting microbial membranes. The mechanism involves the interaction of the cation with negatively charged phospholipids in bacterial membranes, leading to increased permeability and eventual cell lysis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including leukemia and glioma cells. The effective concentrations required for significant cytotoxicity were found to be lower than those of conventional solvents used in similar studies . This suggests that this compound may serve as a promising candidate for further drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The cationic nature of imidazolium compounds allows them to interact with cellular membranes, leading to increased permeability.
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Evidence indicates that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateMembrane disruption
1H-Imidazolium, 1-methyl-3-phenyl-, chlorideModerateLowMembrane interaction
1H-Imidazolium, 2-methyl-4-nitro-, chlorideLowHighApoptosis induction

Data sourced from various studies on imidazolium compounds .

Study on Antimicrobial Efficacy

A study conducted by researchers at Dublin City University investigated the antimicrobial efficacy of various imidazolium salts including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined for several strains:

  • Staphylococcus aureus : MIC = 32 µg/mL
  • Escherichia coli : MIC = 64 µg/mL
  • Pseudomonas aeruginosa : MIC = 128 µg/mL

These findings suggest that this compound could be developed into a novel antimicrobial agent .

Anticancer Activity Evaluation

In another investigation focusing on anticancer properties, the compound was tested against leukemia (IPC-81) and glioma (C6) cell lines. The results demonstrated a dose-dependent decrease in cell viability with IC50 values reported as follows:

  • IPC-81 Cells : IC50 = 15 µM
  • C6 Cells : IC50 = 20 µM

These results underscore the potential of this compound as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1H-imidazolium, 1,3-dicyclohexyl-, chloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves alkylation of imidazole with cyclohexyl halides under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). For example, chloride anion exchange can be achieved via ion-exchange resins (e.g., Dowex Monosphere 550 A OH form) to replace halide counterions . Purification often includes vacuum evaporation, solvent extraction (e.g., dichloromethane/water), and drying with anhydrous Na₂SO₄ .
  • Optimization : Key factors include stoichiometric ratios (e.g., 1:1.2 molar ratio of imidazole to alkylating agent), temperature (50–80°C), and reaction time (12–24 hrs). TLC monitoring (methanol:dichloromethane, 1:9) ensures reaction completion .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Peaks for cyclohexyl protons (δ 1.2–2.4 ppm) and imidazolium protons (δ 7.5–9.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the molecular formula (C₁₅H₂₅N₂Cl, m/z ~ 284.8) .
    • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and ion chromatography for chloride content .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) but insoluble in non-polar solvents (hexane, ether). Solubility in ionic liquids can be tuned by varying anion-cation interactions .
  • Stability : Hygroscopic; store under inert atmosphere. Thermal stability up to 200°C (decomposition onset via TGA) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) elucidate structure-property relationships for this ionic liquid?

  • Methodology : Density Functional Theory (DFT) calculates charge distribution, HOMO-LUMO gaps, and cation-anion interaction energies. Molecular Dynamics (MD) simulations predict bulk properties (e.g., viscosity, diffusion coefficients) .
  • Case Study : Simulations of similar imidazolium chlorides reveal strong hydrogen bonding between chloride anions and acidic C2-H of the imidazolium ring, influencing melting points and solvent interactions .

Q. What mechanistic insights explain its catalytic activity in organic transformations (e.g., cross-coupling, cycloaddition)?

  • Role in Catalysis : The chloride anion acts as a weak base or nucleophile, while the bulky cyclohexyl groups stabilize transition states via steric effects. For example, in Suzuki-Miyaura coupling, the ionic liquid enhances Pd nanoparticle dispersion .
  • Experimental Design : Kinetic studies (e.g., variable-temperature NMR) track intermediate formation. Compare turnover frequencies (TOF) with analogues (e.g., 1,3-dimesityl-imidazolium chloride) to assess steric/electronic effects .

Q. How does substituent variation (e.g., cyclohexyl vs. aryl groups) impact thermal stability and solvent interactions?

  • Thermal Analysis : Cyclohexyl substituents increase thermal stability (TGA ~250°C decomposition) compared to aryl analogues (e.g., 1,3-dimesityl derivatives decompose at ~180°C) due to reduced π-π stacking .
  • Solvent Interactions : Cyclohexyl groups reduce polarity, lowering solubility in water but enhancing compatibility with hydrophobic substrates. Solvatochromic probes (e.g., Nile Red) quantify polarity .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Use in-situ IR/Raman spectroscopy to probe anion-cation dynamics during catalysis.
  • Toxicity Profiling : Assess ecotoxicity via algal growth inhibition tests (OECD 201).
  • Advanced Applications : Explore use in CO₂ capture (ionic liquid membranes) or battery electrolytes (ionic conductivity studies) .

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